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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzo[d]oxazole

Cat. No.: B1317246 Get Quote

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzo[d]oxazole: Properties, Synthesis,

and Applications

Introduction
2-(Trifluoromethyl)benzo[d]oxazole is a heterocyclic compound of significant interest to the

scientific community, particularly those in drug discovery and materials science. This guide

provides a comprehensive overview of its physical and chemical properties, spectroscopic

profile, synthesis, and applications. The molecule's unique structure, which combines the

privileged benzoxazole core with a trifluoromethyl group, imparts a range of desirable

characteristics. The benzoxazole moiety is a bioisostere of natural nucleic acid bases, enabling

it to interact with a wide array of biological targets, while the trifluoromethyl (CF₃) group is

known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1]

This strategic combination makes 2-(trifluoromethyl)benzo[d]oxazole a valuable building

block for the development of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical
Properties
The foundational structure of 2-(Trifluoromethyl)benzo[d]oxazole consists of a benzene ring

fused to an oxazole ring, with a trifluoromethyl group attached at the 2-position of the oxazole

moiety. This arrangement dictates its physical and chemical behavior.
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Caption: Molecular structure of 2-(Trifluoromethyl)benzo[d]oxazole.

The physicochemical properties of this compound are summarized in the table below. The high

electronegativity of the trifluoromethyl group significantly influences the molecule's electron

distribution, polarity, and intermolecular interactions.

Property Value Source

Molecular Formula C₈H₄F₃NO [2]

Molecular Weight 187.12 g/mol [2]

Density 1.4 ± 0.1 g/cm³ [2]

Boiling Point 147.7 ± 40.0 °C at 760 mmHg [2]

Flash Point 43.1 ± 27.3 °C [2]

LogP 2.84 [2]

Vapor Pressure 5.5 ± 0.3 mmHg at 25°C [2]

Refractive Index 1.505 [2]

Appearance Liquid [3]

Stability and Storage: For long-term integrity, 2-(Trifluoromethyl)benzo[d]oxazole should be

stored in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected

from environmental extremes.[4]

Spectroscopic Profile
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-
(Trifluoromethyl)benzo[d]oxazole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals

corresponding to the four aromatic protons on the benzo portion of the molecule. These

protons will likely appear in the downfield region, typically between 7.3 and 7.8 ppm, with

complex splitting patterns due to spin-spin coupling.[1]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon

framework. The carbon of the C=N bond in the oxazole ring is typically found in the 160-165

ppm range.[1] The trifluoromethyl carbon itself will appear as a quartet due to C-F coupling,

and the carbon atom to which it is attached (C2) will also be influenced by this coupling.

Aromatic carbons will resonate at their characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key

signals include C=N stretching vibrations for the oxazole ring, C-O stretching, strong C-F

stretching bands from the trifluoromethyl group, and aromatic C-H stretching and bending

vibrations.[5][6]

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) is expected at an

m/z of approximately 187.02.[2] Common fragmentation patterns may involve the loss of the

trifluoromethyl group or cleavage of the oxazole ring.[1]

Chemical Properties and Reactivity
The reactivity of 2-(Trifluoromethyl)benzo[d]oxazole is largely governed by the interplay

between the electron-rich benzoxazole system and the strongly electron-withdrawing

trifluoromethyl group.

2-(Trifluoromethyl)benzo[d]oxazole

Trifluoromethyl Group (CF₃)
- Strong electron-withdrawing effect

- Increases electrophilicity of C2

influences

Benzoxazole Ring
- Aromatic system

- Susceptible to electrophilic substitution

contains

Potential Reactions

Nucleophilic Attack at C2
(Challenging due to CF₃)

Electrophilic Aromatic Substitution
(e.g., Nitration, Halogenation)

Ring Opening Reactions
(Under harsh conditions)
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Caption: Reactivity profile of 2-(Trifluoromethyl)benzo[d]oxazole.

The CF₃ group significantly decreases the electron density of the heterocyclic ring, making the

C2 carbon less susceptible to nucleophilic attack compared to other 2-substituted

benzoxazoles. However, this electron deficiency can activate the aromatic ring towards certain

substitution reactions. The compound can participate in various chemical transformations,

serving as a versatile intermediate. For instance, related 2-chlorobenzoxazoles undergo

substitution reactions with nucleophiles like amines and thiols.[7]

Synthesis and Experimental Protocols
Several synthetic routes to 2-(trifluoromethyl)benzoxazoles have been developed. A common

and efficient method involves the one-pot condensation of a 2-aminophenol with trifluoroacetic

acid or an in situ generated trifluoroacetonitrile.[1][8][9]

Start: 2-Aminophenol +
Trifluoroacetic Acid

Step 1: Add Dehydrating Agent
(e.g., Polyphosphoric Acid)

Combine Step 2: Heat Reaction Mixture
(Promotes cyclization)

Proceed Step 3: Reaction Quenching
& Work-up

Cool Step 4: Purification
(e.g., Column Chromatography)

Extract End Product:
2-(Trifluoromethyl)benzo[d]oxazole

Isolate

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)benzo[d]oxazole.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example based on established methodologies for synthesizing

2-substituted benzoxazoles.[1][8]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-aminophenol (1.0 eq) and a suitable solvent such as toluene or xylene.

Reagent Addition: Add trifluoroacetic acid (1.1-1.5 eq) to the mixture. Subsequently, add a

dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to facilitate the

cyclization.

Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and

maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using thin-layer
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chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully

quench the reaction by slowly pouring it into a beaker of ice-water or a saturated sodium

bicarbonate solution to neutralize the acid.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

an organic solvent like ethyl acetate or dichloromethane (3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced

pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-
(Trifluoromethyl)benzo[d]oxazole.

Applications in Research and Drug Development
The unique properties of 2-(Trifluoromethyl)benzo[d]oxazole make it a highly valuable

scaffold in several areas of chemical science.

Medicinal Chemistry: The benzoxazole core is considered a "privileged structure" capable of

binding to multiple biological targets.[1] Derivatives have shown a wide range of

pharmacological activities, including antimicrobial, anti-inflammatory, anticancer,

anticonvulsant, and antidepressant effects.[10][11] The incorporation of the CF₃ group often

enhances these activities. For example, benzoxazole derivatives have been investigated as

inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy and as modulators of various

receptors.[12]

Agrochemicals: Similar to pharmaceuticals, the structural motifs found in this compound are

relevant to the development of new herbicides and pesticides.

Materials Science: The thermal stability and specific electronic properties conferred by the

fluorinated benzoxazole structure make it a candidate for the synthesis of advanced

materials, such as polymers with high thermal resistance or specialized optical properties.[7]
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(Trifluoromethyl)benzo[d]oxazole
should always be consulted, general precautions for related compounds apply.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

chemical-resistant gloves, and a lab coat.[4]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors. Avoid contact with skin and eyes.[4]

Fire Safety: The compound is combustible.[4] Use appropriate fire extinguishers suitable for

chemical fires.

Conclusion
2-(Trifluoromethyl)benzo[d]oxazole is a versatile and powerful building block for chemists

and pharmacologists. Its physical properties, driven by the trifluoromethyl group, offer

advantages in lipophilicity and stability, while the benzoxazole core provides a proven scaffold

for biological activity. A firm understanding of its synthesis, reactivity, and spectroscopic

characteristics enables researchers to effectively utilize this compound in the design and

creation of novel molecules with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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